molecular formula C23H40O2 B12063551 cis-13,16,19-Docosatrienoic acid methyl ester

cis-13,16,19-Docosatrienoic acid methyl ester

Cat. No.: B12063551
M. Wt: 348.6 g/mol
InChI Key: RXNIYBHTXVTSAK-YSTUJMKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-13,16,19-Docosatrienoic acid methyl ester is a high-purity fatty acid methyl ester (FAME) of significant interest in biochemical and nutraceutical research. This compound serves as a key analytical standard and investigative tool in the study of lipid metabolism and the biotechnological production of novel lipids. Recent research has identified docosatrienoic acids as valuable components in the lipid profiles of certain oleaginous yeasts, such as Rhodotorula sp., highlighting their potential as sustainable, non-animal derived sources for advanced oleochemicals and nutraceuticals . The methyl ester form enhances the compound's stability and volatility, making it particularly suitable for analysis via gas chromatography and other analytical techniques . Its research applications are primarily focused on exploring the biosynthesis and function of long-chain polyunsaturated fatty acids (LC-PUFAs). Investigations into this compound contribute to the development of sustainable microbial cell factories for producing lipid-based biofuels, oleochemicals, and dietary supplements, offering an alternative to traditional fish oil sources . This product is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C23H40O2

Molecular Weight

348.6 g/mol

IUPAC Name

methyl (13Z,16Z,19Z)-docosa-13,16,19-trienoate

InChI

InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11H,3,6,9,12-22H2,1-2H3/b5-4-,8-7-,11-10-

InChI Key

RXNIYBHTXVTSAK-YSTUJMKBSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCCCCCC(=O)OC

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Hydrochloric Acid (HCl)/Methanol Reaction

A widely adopted method for preparing FAMEs, including cis-13,16,19-docosatrienoic acid methyl ester, involves HCl-catalyzed esterification. This approach is effective for converting free fatty acids (FFAs) or hydrolyzed lipid extracts into methyl esters.

Reaction Conditions

  • Catalyst : 1.2% (w/v) HCl in methanol, optimized to minimize free fatty acid formation while ensuring complete esterification.

  • Temperature : 45°C for 14–16 hours or 100°C for 90 minutes, depending on substrate stability.

  • Solvents : Toluene (0.2 mL) and methanol (1.5 mL) enhance lipid solubility.

For cis-13,16,19-docosatrienoic acid, the reaction proceeds via protonation of the carboxyl group, followed by nucleophilic attack by methanol. The conjugated triene system remains intact under these mild acidic conditions, as evidenced by GC-MS analyses of similar polyunsaturated FAMEs.

Yield and Artifacts

  • Yield : >95% for FFAs and glycerolipids.

  • Artifacts : Elevated temperatures (100°C) may produce cholestadiene derivatives when sterol esters are present, but this is irrelevant for pure fatty acid substrates.

Base-Catalyzed Transesterification

Potassium Hydroxide (KOH)/Methanol Method

Base-catalyzed transesterification is preferred for glycerolipid-rich sources, such as algal biomass or tissue extracts, where triacylglycerols (TAGs) are prevalent.

Protocol

  • Saponification : 1 M KOH in 70% ethanol at 90°C for 1 hour hydrolyzes ester bonds.

  • Acidification : 6 M HCl liberates FFAs, which are extracted with hexane.

  • Methylation : 10% boron trifluoride (BF3) in methanol at 37°C for 20 minutes completes FAME synthesis.

Advantages

  • Speed : Completes in <2 hours for glycerolipids.

  • Compatibility : Suitable for complex matrices, including microalgal biomass.

Limitations

  • Inefficient for sterol esters, requiring additional acid catalysis.

Purification and Analysis

Solid-Phase Extraction (SPE)

Post-synthesis purification is critical for removing residual catalysts or non-polar contaminants. Strong anion-exchange SPE cartridges (e.g., 200 mg/3 mL) are used with the following elution sequence:

  • Activation : 3 mL acetonitrile.

  • Wash : 3 mL acetone/water (1:9, v/v).

  • Elution : 2 mL formic acid/acetone (1:99, v/v).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS validates FAME purity and structural integrity:

  • Column : CP-Sil88 fused silica (100 m × 0.25 mm × 0.25 μm).

  • Carrier Gas : Helium at 1 mL/min.

  • Temperature Program : 50°C (hold 1 min) → 20°C/min → 240°C (hold 15 min).

For this compound, retention indices and mass spectral fragmentation patterns (e.g., m/z 348.6 [M+] and characteristic ions at m/z 108, 150, 194) confirm identity.

Comparative Data

Table 1: Optimization of Reaction Conditions

ParameterAcid-CatalyzedBase-Catalyzed
Catalyst1.2% HCl in methanol1 M KOH in ethanol
Temperature45°C or 100°C90°C (saponification)
Time14–16 h (45°C)1 h (saponification)
Yield>95%85–90%
Substrate SuitabilityFFAs, glycerolipidsGlycerolipids, TAGs

Challenges and Solutions

Oxidation of Polyunsaturated Chains

The conjugated triene system in cis-13,16,19-docosatrienoic acid is prone to oxidation. Mitigation strategies include:

  • Antioxidants : Adding 0.01% butylated hydroxytoluene (BHT) to reaction mixtures.

  • Inert Atmosphere : Conducting reactions under nitrogen or argon.

Isomerization

Acid catalysis at high temperatures (>100°C) may induce cis-trans isomerization. Keeping temperatures ≤45°C preserves the native cis configuration.

Industrial and Research Applications

Lipidomics

As a minor component in brain lipid extracts, its quantification requires sensitive GC-MS protocols with detection limits ≤0.1 ng/μL .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-13,16,19-Docosatrienoic acid methyl ester can undergo oxidation reactions, particularly at the double bonds.

    Reduction: The ester can be reduced to its corresponding alcohol.

    Substitution: The ester group can be substituted under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic reagents can be employed for substitution reactions.

Major Products:

Scientific Research Applications

Cis-13,16,19-docosatrienoic acid methyl ester exhibits several biological activities that make it a valuable compound for research:

  • Inhibition of Leukotriene Binding:
    This compound has been shown to inhibit the binding of [3H]-LTB4 (a leukotriene) to porcine neutrophils at a concentration of 5 µM. This suggests potential anti-inflammatory properties which could be beneficial in treating inflammatory diseases .
  • Antioxidant Properties:
    Studies indicate that docosatrienoic acid can enhance antioxidant activity. It has been observed to reduce intracellular reactive oxygen species (ROS) levels and improve the reducing power in cell-free systems .
  • Regulation of Melanogenesis:
    Recent research highlights the role of docosatrienoic acid in inhibiting melanogenesis through suppression of the MITF/tyrosinase axis in melanoma cells. This could have implications for skin health and cosmetic applications .

Pharmaceutical Research

This compound is being explored for its therapeutic potential in various conditions:

  • Anti-inflammatory Treatments: Its ability to inhibit leukotriene binding positions it as a candidate for developing anti-inflammatory drugs.
  • Skin Health Products: Given its effects on melanogenesis, it may be incorporated into formulations aimed at skin whitening or anti-aging treatments.

Nutritional Studies

As an omega-3 fatty acid derivative, this compound can be studied for its nutritional benefits:

  • Dietary Supplements: Its potential health benefits make it a candidate for inclusion in dietary supplements aimed at improving cardiovascular health and reducing inflammation.

Biochemical Assays

This compound serves as a biochemical reagent in proteomics research:

  • Cell Culture Studies: It can be used to investigate cellular responses to fatty acids and their derivatives.
  • Mechanistic Studies: Understanding how this compound interacts with cellular pathways can provide insights into fatty acid metabolism and signaling.

Case Studies

Study FocusFindingsImplications
Inhibition of MelanogenesisTreatment with docosatrienoic acid resulted in decreased melanin production and downregulation of tyrosinase-related genes in B16F10 melanoma cells .Potential use in skin whitening products and therapies for hyperpigmentation disorders.
Antioxidant ActivityDemonstrated increased reducing power and decreased oxidative stress markers at higher concentrations .Could be beneficial in formulating antioxidants for health supplements.
Anti-inflammatory EffectsInhibited leukotriene binding at low concentrations .Suggests utility in developing anti-inflammatory medications.

Mechanism of Action

The mechanism of action of cis-13,16,19-Docosatrienoic acid methyl ester involves its interaction with cellular lipid membranes and enzymes. It inhibits the binding of leukotriene B4 to neutrophils, which plays a role in inflammatory responses . The compound’s ester form enhances its lipid solubility, making it more effective in certain formulations .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Double Bonds (Position) CAS Number
cis-13,16,19-Docosatrienoic acid methyl ester C₂₃H₄₀O₂ 348.56 3 (13, 16, 19) 108698-01-7
cis-7,10,13,16-Docosatetraenoic acid methyl ester C₂₃H₃₈O₂ 346.55 4 (7, 10, 13, 16) 13487-42-8
Docosapentaenoic acid methyl ester (DPA-ME) C₂₃H₃₆O₂ 344.50 5 (7, 10, 13, 16, 19) 108698-02-8
Ethyl 4,7,10,13,16,19-docosahexaenoate (Ethyl-DHA) C₂₄H₃₆O₂ 368.55 6 (4, 7, 10, 13, 16, 19) -

Key Observations :

  • Increasing unsaturation reduces molecular weight (e.g., DPA-ME has five double bonds and MW 344.5 vs. docosatrienoate’s 348.56) .
  • The position of double bonds influences lipid fluidity, oxidation susceptibility, and biological activity .

Analytical and Chromatographic Behavior

Table 2: Retention Characteristics in GC Analysis

Compound Retention Time (Relative) Notes
This compound Intermediate Used as internal standard; elutes after C20:3 esters
cis-7,10,13,16-Docosatetraenoic acid methyl ester Longer Higher polarity due to four double bonds
DPA-ME Shorter Higher unsaturation reduces retention
Ethyl-DHA Longest Six double bonds; overlaps with other ω-3 esters


Methodology :

  • GC/MS with hydrogen carrier gas and temperature gradients resolves these esters based on chain length and unsaturation .
  • Quantification often employs heptadecanoic acid or docosatrienoate as internal standards .

Table 3: Comparative Bioactivity

Compound Biological Activity Mechanism/Application
This compound Inhibits [³H]-LTB4 binding in neutrophils (IC₅₀ ~5 µM) Anti-inflammatory potential
DPA-ME Precursor to docosahexaenoic acid (DHA); reduces amyloid-beta secretion in neurons Neuroprotection and lipid metabolism studies
Ethyl-DHA Reduces amyloid-beta (Aβ40/Aβ42) secretion by 40–80% Alzheimer’s disease research
cis-7,10,13,16-Docosatetraenoic acid methyl ester Limited data; structural similarity suggests roles in membrane fluidity modulation Hypothesized involvement in signaling pathways

Notes:

  • Methyl esters generally exhibit better lipid solubility than free acids, enhancing bioavailability in experimental models .
  • Docosatrienoate’s rarity in natural phospholipids limits its endogenous roles but underscores its utility as an analytical tool .

Biological Activity

Cis-13,16,19-docosatrienoic acid methyl ester (C23H40O2) is an ester derivative of docosatrienoic acid, a rare omega-3 fatty acid characterized by its unique double bond configuration at the 13th, 16th, and 19th carbon positions. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and metabolic contexts.

  • Molecular Formula : C23H40O2
  • Molecular Weight : 348.56 g/mol
  • Boiling Point : 427.0 ± 14.0 °C at 760 mmHg
  • Density : 0.9 ± 0.1 g/cm³
  • Flash Point : 93.1 ± 18.5 °C

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties :
    • The compound has been shown to inhibit the binding of [3H]-LTB4 to porcine neutrophils at concentrations as low as 5 μM, suggesting a significant role in modulating inflammatory responses .
  • Metabolic Effects :
    • It has been studied for its effects on lipid metabolism and may influence serum fatty acid profiles in both healthy and malnourished populations . For instance, alterations in the concentrations of various non-esterified fatty acids (NEFAs) were observed in undernourished children, highlighting the compound's relevance in nutritional biochemistry.
  • Potential Neurological Implications :
    • The compound has been utilized as an internal standard in studies analyzing serum samples from neurological patients, indicating its potential role in understanding lipid profiles associated with neurological conditions .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related fatty acids:

Compound NameMolecular FormulaNumber of Double BondsUnique Features
Cis-9,12-octadecadienoic acidC18H32O22Commonly known as linoleic acid; widely found in plants.
Cis-5,8,11-eicosatrienoic acidC20H34O23Known as eicosatrienoic acid; less common than docosatrienoic.
Docosahexaenoic acid (DHA)C22H32O26Highly unsaturated; significant for brain health.

Case Studies and Research Findings

  • Inflammation and Immune Response :
    • A study demonstrated that this compound significantly reduced pro-inflammatory cytokine production in cultured cells, suggesting its potential application in treating inflammatory diseases .
  • Nutritional Deficiencies :
    • In a clinical study focusing on essential fatty acid deficiencies among undernourished children, the presence of this compound was linked to improved growth metrics and metabolic health indicators .
  • Lipid Metabolism Studies :
    • The compound has been employed in various lipid metabolism studies where it served as an internal standard for quantifying other fatty acids in human serum samples. This application underscores its importance in biochemical research related to metabolic disorders .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying cis-13,16,19-docosatrienoic acid methyl ester in biological samples?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is the gold standard. Use polar capillary columns (e.g., DB-23 or equivalent) for optimal separation of polyunsaturated fatty acid methyl esters (FAMEs). Derivatize samples via transesterification with boron trifluoride-methanol (BF₃/MeOH) to convert free fatty acids to FAMEs. Calibrate using certified reference standards (e.g., Nu-Chek’s U-82-M) .
  • Key Parameters : Column temperature gradients (e.g., 50°C to 250°C at 4°C/min), electron ionization (EI) at 70 eV, and selected ion monitoring (SIM) for m/z 334.5 (molecular ion) .

Q. How should this compound be synthesized and purified for laboratory use?

  • Synthesis : Start with free cis-13,16,19-docosatrienoic acid (CAS 28845-86-5) and perform esterification using methanol and acid catalysts (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Use silica gel column chromatography with hexane:ethyl acetate (95:5) as the mobile phase. Confirm purity (>98%) via GC-MS or HPLC with UV detection at 205 nm .

Q. What safety protocols are essential for handling this compound?

  • Handling : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors. Avoid skin contact due to potential irritation (H315, H319 per GHS) .
  • Storage : Store at -20°C in amber vials under nitrogen to prevent oxidation. Ensure containers are sealed with PTFE-lined caps .

Advanced Research Questions

Q. How does this compound modulate amyloid-beta (Aβ) peptide production in neurodegenerative studies?

  • Experimental Design : Treat neuronal cell lines (e.g., SH-SY5Y) with 1–10 µM of the compound for 24–48 hours. Quantify Aβ40/Aβ42 levels via ELISA. Include controls with ω-6 fatty acids (e.g., arachidonic acid) to compare specificity. Use BSA as a vehicle control .
  • Mechanistic Insight : The compound inhibits Aβ secretion by ~40–80% via downregulating β-secretase (BACE1) activity. Validate via Western blot or enzymatic assays .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting results in potassium channel modulation vs. Aβ reduction)?

  • Troubleshooting :

  • Concentration Optimization : Test a wider range (0.1–50 µM) to identify dose-dependent effects.
  • Model Specificity : Compare primary macrophages (for ion channel studies) vs. neuronal models (for Aβ assays) to isolate tissue-specific responses .
  • Orthogonal Assays : Confirm Aβ reduction via LC-MS/MS and ion channel modulation via patch-clamp electrophysiology .

Q. How can the stability of this compound be enhanced in long-term in vivo studies?

  • Formulation : Encapsulate in lipid nanoparticles (LNPs) using microfluidics. Use 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and cholesterol (60:40 molar ratio) for improved half-life .
  • Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months). Quantify oxidation products (e.g., hydroperoxides) using thiobarbituric acid reactive substances (TBARS) assay .

Q. What structural analogs of this compound are being explored to improve its pharmacokinetic profile?

  • Analog Design : Introduce methyl branches at the carboxyl terminus (e.g., ethyl ester derivatives) to reduce esterase-mediated hydrolysis. Synthesize deuterated versions to prolong metabolic stability .
  • In Vivo Testing : Administer analogs (10 mg/kg) orally to rodent models and measure plasma half-life via LC-MS. Compare bioavailability to the parent compound .

Data Interpretation & Contradictions

Q. Why do some studies report minimal toxicity while others highlight potential respiratory irritation (H335)?

  • Analysis : Toxicity discrepancies arise from exposure routes (inhaled aerosols vs. oral administration) and purity variations. Always use ≥98% pure compound (confirmed via GC-MS) and adhere to OSHA-recommended exposure limits (REL: 5 mg/m³) .
  • Mitigation : Conduct in vitro cytotoxicity assays (e.g., MTT on A549 lung cells) to pre-screen batches for irritant properties .

Applications in Mechanistic Studies

Q. How can researchers investigate the role of this compound in lipid raft dynamics?

  • Methodology : Label the compound with BODIPY-FL (λex/λem = 488/520 nm) and incorporate into lipid bilayers. Use fluorescence recovery after photobleaching (FRAP) to measure lateral mobility in raft vs. non-raft domains .
  • Controls : Compare with saturated fatty acid esters (e.g., palmitate) to assess raft-disrupting activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.